molecular formula C7H13ClN2O B1457835 (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride CAS No. 1303974-99-3

(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride

Cat. No.: B1457835
CAS No.: 1303974-99-3
M. Wt: 176.64 g/mol
InChI Key: HNXDSXZRXCCQED-FYZOBXCZSA-N
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Description

(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride (CAS: 1303974-99-3) is a chiral bicyclic compound featuring a pyrrolopyrazine core with a ketone group and a hydrochloride salt. Its molecular formula is C₇H₁₃ClN₂O, with a molecular weight of 176.64 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents . Key properties include a purity of ≥95%, storage requirements under inert atmosphere at 2–8°C, and hazards related to skin/eye irritation (H315, H319) .

Properties

IUPAC Name

(8aR)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXDSXZRXCCQED-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCC(=O)N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303974-99-3
Record name Pyrrolo[1,2-a]pyrazin-4(1H)-one, hexahydro-, hydrochloride (1:1), (8aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303974-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of the Compound

This compound belongs to a class of heterocyclic compounds known for their potential in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

1. Antimicrobial Activity

Research has shown that derivatives of pyrrolo[1,2-a]pyrazines exhibit potent antimicrobial properties. A study involving the compound identified as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro (related to (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one) demonstrated significant inhibitory effects against multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 15 ± 0.172 mg/L, with a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg/L .

Table 1: Antimicrobial Activity Data

CompoundMIC (mg/L)MBC (mg/L)
Pyrrolo[1,2-a]pyrazine-1,4-dione15 ± 0.17220 ± 0.072

2. Antioxidant Properties

The compound has also been noted for its antioxidant activity. In vitro assays indicated that it exhibits high antioxidant capacity, which may enhance the efficacy and safety of drugs derived from this class of compounds. This property is particularly relevant in the context of diseases characterized by oxidative stress .

3. Poly(ADP-Ribose) Polymerase (PARP) Inhibition

Another critical biological activity is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Compounds similar to this compound have been shown to enhance the effects of DNA-damaging agents and are being explored for their potential in cancer therapy . These inhibitors can be beneficial in treating tumors with specific DNA repair deficiencies.

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Inhibition of Bacterial Growth: The compound disrupts bacterial cell wall synthesis or function, leading to cell death.
  • Antioxidant Mechanism: It scavenges free radicals and reduces oxidative stress markers.
  • PARP Inhibition: By blocking PARP activity, the compound prevents DNA repair in cancer cells that rely on this pathway for survival.

Case Study 1: Antimicrobial Efficacy

In a study conducted on a marine sponge-associated bacterium Bacillus tequilensis, the isolated compound showed significant antimicrobial activity against S. aureus. The optimization of culture conditions led to enhanced yields of the bioactive metabolite, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Antioxidative Properties

A separate investigation into the antioxidative capabilities of hexahydro derivatives revealed their potential in mitigating oxidative damage in cellular models. This property is crucial for developing treatments aimed at conditions exacerbated by oxidative stress .

Scientific Research Applications

Chemical and Structural Properties

(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride has the molecular formula C7H13ClN2OC_7H_{13}ClN_2O and a molecular weight of 190.67 g/mol. Its unique bicyclic structure incorporates nitrogen and oxygen atoms, contributing to its biological activity and interaction with various biological targets .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives of pyrrolo[1,2-a]pyrazine have shown efficacy against multidrug-resistant strains of Staphylococcus aureus, suggesting that this compound could be developed as an antibiotic agent .

Antioxidant Activity

The compound has demonstrated significant antioxidant activity. Studies have shown that hexahydro derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant properties are attributed to its ability to reduce reactive oxygen species (ROS), making it a candidate for therapeutic applications in chronic disease prevention .

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

One of the most promising applications of this compound is its role as a PARP inhibitor. PARP enzymes are involved in DNA repair mechanisms; thus, inhibiting these enzymes can enhance the efficacy of certain cancer treatments. Compounds similar to this compound have been studied as potential therapies for tumors with specific DNA repair pathway defects .

Potential in Treating Inflammatory Conditions

The compound's ability to modulate inflammatory responses suggests its utility in treating conditions characterized by excessive inflammation. Research indicates that it may help reduce cell necrosis and tissue injury in conditions like stroke and myocardial infarction, enhancing recovery outcomes .

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-Isomer

The S-enantiomer (CAS: 1303975-09-8) shares identical molecular weight (176.65 g/mol) and formula (C₇H₁₂N₂O·HCl) but differs in stereochemistry . Notably, the S-isomer is listed as discontinued, suggesting the R-form is pharmacologically preferred. Stereochemical differences critically influence receptor binding; for example, in kinase-targeting compounds, the R-configuration may enhance binding affinity .

Pyrrolopyrazine Dione Derivatives

Compounds such as hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione (HPA) lack the hydrochloride salt and instead feature two ketone groups (C₇H₁₀N₂O₂, MW: 154.17 g/mol). HPA demonstrates antioxidative and antimicrobial activity in Streptomyces extracts, with MIC values as low as 0.975 µg/mL against pathogens like MRSA . Unlike the R-form, HPA is stable at room temperature, but its neutral structure may limit solubility in biological systems .

Structural Analogues in Patent Literature

Complex derivatives incorporating the pyrrolopyrazine core are prevalent in drug discovery:

  • 7-[(8aR)-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(2-methyl-1,3-benzothiazol-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one : This kinase inhibitor highlights the R-form’s utility in enhancing target specificity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of (R)-Form vs. Analogues

Compound CAS Molecular Formula Molecular Weight Purity Storage Conditions Key Applications
(R)-Hexahydro-pyrrolo... hydrochloride 1303974-99-3 C₇H₁₃ClN₂O 176.64 ≥95% 2–8°C, inert atmosphere Pharmaceutical intermediate
(S)-Hexahydro-pyrrolo... hydrochloride 1303975-09-8 C₇H₁₂N₂O·HCl 176.65 ≥95% Discontinued Research (historical)
HPA (dione derivative) - C₇H₁₀N₂O₂ 154.17 - Room temperature Antioxidant/antimicrobial agent
HPPP (benzyl-substituted dione) - C₁₂H₁₄N₂O₂ 218.25 - - PLA2 modulation

Solubility and Stability

  • The hydrochloride salt of the R-form enhances aqueous solubility compared to neutral dione derivatives like HPA, making it preferable for synthetic workflows .

Preparation Methods

Cyclization via Amino Acid Precursors and Halo-Substituted Pyridines

A prominent method involves copper-catalyzed Ullmann-type coupling reactions between halo-substituted aminopyridines and amino acid derivatives such as L-proline. This approach constructs the bicyclic ring system efficiently with good stereochemical control.

  • Reaction Conditions:

    • Copper(I) chloride catalyst (CuCl) with chelators such as TMEDA or DMEDA.
    • Potassium phosphate as the base.
    • Anhydrous and degassed DMSO as solvent.
    • Reaction temperature around 115–130 °C.
    • Argon atmosphere to prevent oxidation.
    • Reaction times of 24–48 hours.
  • Outcome:

    • Yields of 55–79% for key intermediates.
    • The method allows the use of commercially available L-proline, facilitating access to the (R)-enantiomer.
    • Subsequent oxidation steps convert the saturated pyrrolidine ring to the pyrrole system if required.
  • Notes:

    • Degassing of solvents and reagents is critical to minimize side reactions.
    • The reaction is scalable to multigram quantities with appropriate modifications.

Oxidation of Saturated Pyrrolidine to Pyrrole Ring

Following cyclization, oxidation of the pyrrolidine ring to the pyrrole ring is necessary for some derivatives. Various oxidants have been screened, including sodium hypochlorite and DDQ, to achieve this transformation selectively without degrading the bicyclic core.

  • Optimization:
    • Choice of oxidant impacts yield and purity.
    • Mild conditions are preferred to maintain stereochemical integrity.

Salt Formation

The final step involves converting the free base (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one to its hydrochloride salt:

  • Treatment with hydrochloric acid in an appropriate solvent.
  • Isolation by crystallization or precipitation.
  • This salt form improves compound stability, solubility, and handling.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Ullmann coupling CuCl, TMEDA/DMEDA, K3PO4, DMSO, 115–130 °C 55–79 Use of L-proline ensures (R)-chirality
Oxidation (pyrrolidine → pyrrole) Sodium hypochlorite, DDQ, or other oxidants Variable Mild conditions to preserve stereochemistry
Salt formation HCl in solvent Quantitative Improves stability and handling

Research Findings and Optimization Notes

  • The copper-catalyzed Ullmann coupling method is well-documented for its efficiency and stereochemical fidelity in producing (R)-configured bicyclic lactams.
  • The use of potassium phosphate as a base and TMEDA/DMEDA as chelators significantly improves reaction yields and minimizes side products.
  • Degassing solvents and maintaining an inert atmosphere are critical for reproducibility and scale-up.
  • Oxidation steps require careful selection of oxidants to avoid over-oxidation or ring degradation.
  • The methodologies allow for multigram scale synthesis, making them suitable for pharmaceutical development.
  • Alternative cyclization methods offer routes to analogues but may require further optimization for this specific compound.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride in laboratory settings?

  • Methodological Answer : The compound is classified under EU-GHS/CLP regulations as acutely toxic via oral, dermal, and inhalation routes (Category 4). Key precautions include:

  • Use of fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats.
  • Avoidance of dust generation; employ closed systems for transfers.
  • Emergency protocols: Immediate decontamination of exposed skin/eyes and consultation with safety data sheets (SDS) for first-aid measures .

Q. What synthetic routes are available for pyrrolo[1,2-a]pyrazine derivatives, and how can they be adapted for the target compound?

  • Methodological Answer : A common approach involves coupling L-tryptophan derivatives with Fmoc-protected amino acids (e.g., Fmoc-L-proline chloride) under peptide synthesis conditions. For example:

  • Step 1 : Deprotection of Fmoc groups using piperidine.
  • Step 2 : Cyclization via amide bond formation in the presence of coupling agents like HATU or EDCI.
  • Step 3 : Hydrochloride salt formation via treatment with HCl gas or aqueous HCl.
    Yields typically range from 74% to 82%, with characterization by 1^1H/13^{13}C NMR and FT-IR .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6_6) shows characteristic peaks for the pyrrolo-pyrazine core (δ 3.2–4.1 ppm for CH2_2 groups) and the hydrochloride salt (broad singlet at δ 10–12 ppm).
  • Mass Spectrometry (GC-MS/EI) : Molecular ion peaks at m/z 154.1665 (base structure) and 210.2728 (derivatives with alkyl substituents) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies for antimicrobial applications?

  • Methodological Answer :

  • Analog Design : Introduce substituents at the pyrrolidine nitrogen (e.g., isobutyl or benzyl groups) to modulate lipophilicity and membrane penetration.
  • Biological Testing : Evaluate minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus). For instance, hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives isolated from Bacillus tequilensis exhibit MICs of 2–8 µg/mL against methicillin-resistant S. aureus (MRSA) .
  • Data Interpretation : Correlate electron-withdrawing/donating groups with enhanced antimicrobial potency using molecular docking studies .

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with NIST reference data (e.g., hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione: 1^1H NMR δ 3.45–3.70 ppm for CH2_2N groups) .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to confirm nitrogen environments in ambiguous peaks.
  • Crystallography : If crystalline, perform X-ray diffraction to resolve stereochemical ambiguities (e.g., (R)- vs. (S)-configuration) .

Q. What strategies optimize enantiomeric purity during synthesis of the (R)-configured compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)-proline derivatives to induce asymmetric cyclization.
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of intermediate ketones.
  • Chromatographic Resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers; validate purity via optical rotation ([α]D_D values) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between synthetic and naturally derived analogs?

  • Methodological Answer :

  • Purity Assessment : Verify natural product isolates using LC-MS to rule out co-eluting impurities (e.g., false-positive antimicrobial activity in Bacillus extracts) .
  • Solubility Effects : Test synthetic analogs in multiple solvents (DMSO vs. saline) to account for bioavailability differences.
  • Strain Variability : Replicate assays across bacterial strains (e.g., ATCC vs. clinical isolates) to identify strain-specific resistance mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride
Reactant of Route 2
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride

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